bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
Brand Name:
Vulcanchem
CAS No.:
90852-19-0
VCID:
VC0164809
InChI:
InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
SMILES:
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Molecular Formula:
C12H16N6O6
Molecular Weight:
340.29 g/mol
bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
CAS No.: 90852-19-0
Reference Standards
VCID: VC0164809
Molecular Formula: C12H16N6O6
Molecular Weight: 340.29 g/mol
CAS No. | 90852-19-0 |
---|---|
Product Name | bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine |
Molecular Formula | C12H16N6O6 |
Molecular Weight | 340.29 g/mol |
IUPAC Name | [(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate |
Standard InChI | InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? |
Standard InChIKey | SQKWPVVWVBKSIG-ZLERWKPPSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
SMILES | CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES | CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Synonyms | 4t,6t-diazidocyclohexane-1r,2t,3c-triyl triacetate;2-DOS diazide triacetate |
PubChem Compound | 15858033 |
Last Modified | Nov 11 2021 |
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